molecular formula C20H30N2O5S B574225 Metolachlor mercapturate CAS No. 159956-64-6

Metolachlor mercapturate

Cat. No. B574225
CAS RN: 159956-64-6
M. Wt: 410.529
InChI Key: HEFXMEPCHCUHDE-JRZJBTRGSA-N
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Description

Metolachlor mercapturate is a metabolite of the herbicide Metolachlor . It is formed when Metolachlor reacts with glutathione, an endogenous tripeptide, to inactivate an electrophilic toxicant or reactive toxicant metabolite .


Synthesis Analysis

The synthesis of Metolachlor mercapturate involves the metabolism of Metolachlor, which is similar to the metabolism of another herbicide, Alachlor . The process involves the formation of a mercapturate through a regimen that includes the synthesis of Metolachlor mercapturate as a standard .


Molecular Structure Analysis

Metolachlor mercapturate has a molecular formula of C20H30N2O5S and a molecular weight of 410.5 g/mol . The metabolism of S-metolachlor in resistant waterhemp involves Phase I and Phase II metabolic activities acting in concert, but the initial O-demethylation reaction confers resistance .


Chemical Reactions Analysis

The metabolism of S-metolachlor involves Phase I and Phase II metabolic activities. The initial O-demethylation reaction confers resistance . Electronic structure calculations have been performed for the characterization of the different conformers of the herbicide metolachlor .

Scientific Research Applications

Environmental Remediation

Metolachlor mercapturate: plays a significant role in environmental remediation, particularly in the degradation of the herbicide metolachlor. The fungal strain Penicillium oxalicum MET-F-1 has been identified to degrade metolachlor effectively, with potential applications in soil and water treatment .

Human Health Monitoring

The identification of Metolachlor mercapturate as a major human urinary metabolite of metolachlor is crucial for monitoring human exposure to this herbicide. This application is particularly relevant for occupational health and safety, as it allows for the assessment of exposure levels in agricultural workers .

Analytical Chemistry

In analytical chemistry, Metolachlor mercapturate serves as a standard in the development of methods for detecting metolachlor metabolites. This includes advancements in liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is essential for environmental and biological sample analysis .

Safety and Hazards

Metolachlor can cause skin irritation and eye irritation. Headache and nausea may occur following prolonged exposure . The European Food Safety Authority (EFSA) has identified several critical areas of concern related to the protection of the environment .

Future Directions

The degradation of Metolachlor by Penicillium oxalicum sp. has been reported, and this strain has shown good metolachlor-degrading activity in field plot experiments . This suggests potential future directions for the use of this strain in metolachlor-contaminated soil remediation .

Mechanism of Action

Target of Action

Metolachlor mercapturate, a metabolite of the herbicide Metolachlor, primarily targets the formation of very long chain fatty acids in plants . This action inhibits seedling shoot growth, which is crucial for the survival and development of weeds .

Mode of Action

Metolachlor mercapturate interacts with its targets by inhibiting the formation of very long chain fatty acids . This inhibition disrupts the normal growth processes of the plant, particularly the growth of seedling shoots . The compound also acts by inhibition of elongases and of the geranylgeranyl pyrophosphate (GGPP) cyclases, which are part of the gibberellin pathway .

Biochemical Pathways

The biochemical pathways affected by Metolachlor mercapturate involve the metabolism of very long chain fatty acids and the gibberellin pathway . The inhibition of these pathways disrupts normal plant growth and development, leading to the death of the plant . In addition, Metolachlor mercapturate is metabolized in the human body, leading to the formation of different types of metabolites following different metabolic pathways .

Pharmacokinetics

The pharmacokinetics of Metolachlor mercapturate involve its absorption, distribution, metabolism, and excretion (ADME). Metolachlor mercapturate is rapidly absorbed and extensively distributed in the body . It is metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . The major route of excretion is urinary .

Result of Action

The result of Metolachlor mercapturate’s action is the inhibition of plant growth, particularly the growth of seedling shoots . This leads to the death of the plant, thereby controlling the spread of weeds . In humans, the metabolism of Metolachlor mercapturate leads to the formation of various metabolites, which are excreted in the urine .

Action Environment

The action of Metolachlor mercapturate is influenced by various environmental factors. Its effectiveness can be affected by the type of soil, the presence of other chemicals, and the specific characteristics of the target plants . Additionally, the metabolism and excretion of Metolachlor mercapturate in humans can be influenced by factors such as the individual’s health status and the presence of other substances in the body .

properties

IUPAC Name

(2R)-2-acetamido-3-[2-[2-ethyl-N-(1-methoxypropan-2-yl)-6-methylanilino]-2-oxoethyl]sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O5S/c1-6-16-9-7-8-13(2)19(16)22(14(3)10-27-5)18(24)12-28-11-17(20(25)26)21-15(4)23/h7-9,14,17H,6,10-12H2,1-5H3,(H,21,23)(H,25,26)/t14?,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEFXMEPCHCUHDE-JRZJBTRGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1N(C(C)COC)C(=O)CSCC(C(=O)O)NC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC(=C1N(C(C)COC)C(=O)CSC[C@@H](C(=O)O)NC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Metolachlor mercapturate

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